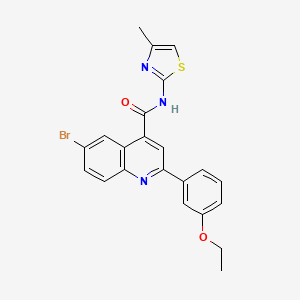
6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide
説明
6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2 by binding to its catalytic subunit. This inhibition leads to the suppression of various cellular processes that are regulated by CK2, including cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide have been studied extensively. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of CK2. In addition, it has been shown to have antimalarial and antimicrobial activities by inhibiting the growth of Plasmodium falciparum and Staphylococcus aureus, respectively.
実験室実験の利点と制限
One of the advantages of using 6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its potential applications in various fields, including cancer research, malaria research, and microbiology. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
将来の方向性
There are several future directions for the research on 6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One direction is to study its potential applications in other fields, such as neurodegenerative diseases and inflammation. Another direction is to optimize its use in cancer therapy by studying its efficacy in combination with other anticancer agents. In addition, further studies are needed to elucidate its mechanism of action and to develop more potent derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop more potent derivatives with improved pharmacological properties.
科学的研究の応用
6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied extensively for its potential applications in various fields. It has been reported to have anticancer, antimalarial, and antimicrobial activities. In addition, it has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-3-28-16-6-4-5-14(9-16)20-11-18(17-10-15(23)7-8-19(17)25-20)21(27)26-22-24-13(2)12-29-22/h4-12H,3H2,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXGYWOJDWZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



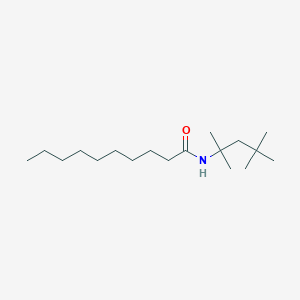

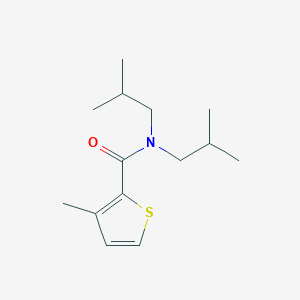
![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]bis(2-methyl-3-furamide)](/img/structure/B4277954.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4277959.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4277966.png)
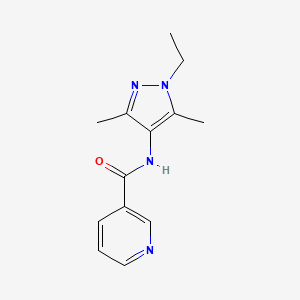
![3-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4277981.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277985.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B4278013.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4278031.png)
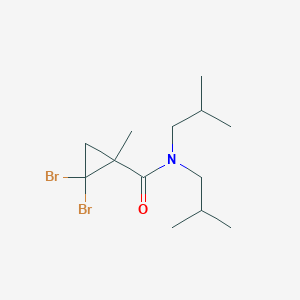
![2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)